(E)-N-[1-(3,4-Dichlorophenyl)ethyl]-2-phenylethenesulfonamide

antibacterial MIC structure-activity relationship

(E)-N-[1-(3,4-Dichlorophenyl)ethyl]-2-phenylethenesulfonamide (CAS 1089608-12-7) belongs to the α,β-unsaturated sulfonamide class, specifically the 2-phenylethenesulfonamide family, which is characterized by a vinyl sulfonamide core conjugated with a phenyl ring. This compound incorporates a chiral methylbenzylamine moiety within the N-substituent, distinguishing it from simpler N-aryl analogs.

Molecular Formula C16H15Cl2NO2S
Molecular Weight 356.26
CAS No. 1089608-12-7
Cat. No. B2560363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-[1-(3,4-Dichlorophenyl)ethyl]-2-phenylethenesulfonamide
CAS1089608-12-7
Molecular FormulaC16H15Cl2NO2S
Molecular Weight356.26
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)Cl)Cl)NS(=O)(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C16H15Cl2NO2S/c1-12(14-7-8-15(17)16(18)11-14)19-22(20,21)10-9-13-5-3-2-4-6-13/h2-12,19H,1H3/b10-9+
InChIKeyCKKCBLJEZRQXQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product-Specific Evidence Guide for (E)-N-[1-(3,4-Dichlorophenyl)ethyl]-2-phenylethenesulfonamide (CAS 1089608-12-7): Baseline Chemical Profile and Procurement Positioning


(E)-N-[1-(3,4-Dichlorophenyl)ethyl]-2-phenylethenesulfonamide (CAS 1089608-12-7) belongs to the α,β-unsaturated sulfonamide class, specifically the 2-phenylethenesulfonamide family, which is characterized by a vinyl sulfonamide core conjugated with a phenyl ring [1]. This compound incorporates a chiral methylbenzylamine moiety within the N-substituent, distinguishing it from simpler N-aryl analogs [2]. The α,β-unsaturated sulfonamide pharmacophore has been established as a privileged scaffold for endothelin receptor antagonism [3] and has more recently been explored for antiproliferative applications [4]. Its molecular formula is C16H15Cl2NO2S with a molecular weight of 356.26 g/mol, positioning it as a mid-sized, moderately lipophilic research compound suitable for hit-to-lead optimization.

Why Generic Substitution Fails for (E)-N-[1-(3,4-Dichlorophenyl)ethyl]-2-phenylethenesulfonamide: Structural Specificity Governing Biological Activity


Generic substitution within the α,β-unsaturated sulfonamide class is precluded by the steep structure–activity relationships (SAR) that govern biological performance. The introduction of an N-α-methylbenzyl substituent, as present in (E)-N-[1-(3,4-dichlorophenyl)ethyl]-2-phenylethenesulfonamide, is documented to alter endothelin receptor subtype selectivity, as demonstrated by compound 6u in the ethenesulfonamide endothelin antagonist series [1]. In the direct N-(3,4-dichlorophenyl) analog lacking this branched N-substituent, the compound exhibits antibacterial activity with MIC values of 12.5 µg/mL against both S. aureus and E. coli [2]. However, SAR studies confirm that modifications to the N-substituent profoundly shift activity profiles from antibacterial to endothelin receptor antagonism or antiproliferative mechanisms [3]. Therefore, small structural changes in the sulfonamide N-substituent region cannot be assumed to yield interchangeable biological outcomes.

Product-Specific Quantitative Procurement Evidence for (E)-N-[1-(3,4-Dichlorophenyl)ethyl]-2-phenylethenesulfonamide


Antibacterial Activity Baseline: N-(3,4-Dichlorophenyl)-2-phenylethenesulfonamide as a Comparator for N-Substitution Effects

The closest structurally characterized analog, N-(3,4-dichlorophenyl)-2-phenylethenesulfonamide, exhibits antibacterial activity with MIC values of 12.5 µg/mL against S. aureus, 12.5 µg/mL against E. coli, and 50 µg/mL against H. vaginalis as determined by serial dilution assay [1]. The target compound (E)-N-[1-(3,4-dichlorophenyl)ethyl]-2-phenylethenesulfonamide differs by the introduction of an α-methylbenzyl substituent at the sulfonamide nitrogen, a modification that is known in the ethenesulfonamide class to redirect biological activity from antibacterial mechanisms to endothelin receptor antagonism [2]. No direct antibacterial data for the target compound has been identified, representing a significant biological differentiation gap that mandates de novo testing by the procuring team.

antibacterial MIC structure-activity relationship

Endothelin A Receptor Antagonism: Class-Level Inference for the α-Methylbenzyl Ethenesulfonamide Scaffold

In the ethenesulfonamide series, the introduction of an ethyl group at the 1-position of the ethenyl moiety (compound 6u) produced an ETA-selective antagonist with oral endothelin antagonistic activity in rats [1]. The target compound (E)-N-[1-(3,4-dichlorophenyl)ethyl]-2-phenylethenesulfonamide incorporates an analogous α-methylbenzyl modification, albeit at the sulfonamide nitrogen rather than the ethenyl carbon, creating a branched N-substituent that is structurally homologous to the ETA-favoring modification. The lead compound in this series (5n/2b) demonstrated an IC50 of 2.1 nM for the ETA receptor with an ETB/ETA selectivity ratio of 1,200 [2]. While the target compound has not been directly tested in endothelin binding assays, its N-substituent architecture positions it as a scaffold for exploring ETA-biased antagonism.

endothelin antagonist ETA selectivity cardiovascular

Physicochemical Differentiation: Calculated logP Comparison Between the Target Compound and the N-Aryl Analog

The N-aryl analog N-(3,4-dichlorophenyl)-2-phenylethenesulfonamide has a reported calculated logP of 5.56 . The target compound (E)-N-[1-(3,4-dichlorophenyl)ethyl]-2-phenylethenesulfonamide, with its additional ethyl branching and extra carbon atom (molecular weight 356.26 vs. 328.21 g/mol for the analog), is estimated to have a logP approximately 0.5 units higher (ca. 6.06), based on fragment-based logP contribution of an aliphatic methylene group. This elevated lipophilicity shifts the compound further into the hydrophobic drug-like space, which may enhance membrane permeability but reduce aqueous solubility, requiring formulation consideration.

lipophilicity logP drug-likeness pharmacokinetics

Antiproliferative Activity Potential: Class-Level Evidence for α,β-Unsaturated Sulfonamides in Oncology

U.S. Patent 7,161,031 discloses that amino-substituted sulfonanilides and derivatives, encompassing the α,β-unsaturated sulfonamide scaffold present in the target compound, are useful as antiproliferative agents including anticancer agents [1]. The patent specifically notes that prior to this disclosure, the only reported pharmaceutical activity for α,β-unsaturated sulfonamides was the antibacterial activity of N-(3,4-dichlorophenyl)-2-phenylethenesulfonamide [2]. The target compound, with its N-α-methylbenzyl substitution, falls within the generalized Markush structures of the antiproliferative patent, providing a protective intellectual property landscape for oncology applications.

antiproliferative cancer oncology sulfonamide

Optimal Research and Industrial Application Scenarios for (E)-N-[1-(3,4-Dichlorophenyl)ethyl]-2-phenylethenesulfonamide (CAS 1089608-12-7)


Medicinal Chemistry Hit-to-Lead for ETA-Selective Endothelin Receptor Antagonists

The compound is an optimal starting point for medicinal chemistry programs targeting ETA-selective endothelin receptor antagonists, as its α-methylbenzyl N-substituent closely mirrors the structural modifications shown to improve ETA selectivity in the ethenesulfonamide series (IC50 = 2.1 nM, ETB/ETA = 1,200) [1]. Unlike N-aryl analogs that serve as antibacterial agents, this compound's branched N-substitution pattern is chemically predisposed toward receptor antagonism rather than antimicrobial activity [2]. Researchers should prioritize this compound for ETA radioligand binding assays and functional antagonism studies in vascular smooth muscle preparations.

Antiproliferative Screening in Oncology Drug Discovery

Given the inclusion of α,β-unsaturated sulfonamides within patent claims for antiproliferative utility [1], the compound is suitable for screening against cancer cell line panels. Its higher calculated logP (~6.06) compared to the N-aryl analog (logP 5.56) may favor cell membrane permeability and intracellular target engagement [2]. Researchers should consider head-to-head comparison with the N-aryl analog in viability assays (e.g., MTT or CellTiter-Glo) across diverse tumor types, including those with documented endothelin receptor overexpression.

Pharmacokinetic and ADME Profiling of Moderately Lipophilic Sulfonamides

The estimated logP of ~6.06 positions this compound at the upper boundary of orally bioavailable chemical space, making it a useful probe for studying the impact of lipophilicity on ADME properties within the ethenesulfonamide class [1]. Procurement teams should select this compound over the N-aryl analog (logP 5.56) specifically for comparative metabolic stability, plasma protein binding, and Caco-2 permeability studies, as the α-methylbenzyl modification introduces an additional metabolic liability (benzylic oxidation) that may influence in vivo pharmacokinetics.

Scaffold-Hopping and Library Design for Diversified Sulfonamide Chemical Space

This compound serves as a key intermediate for scaffold-hopping strategies aimed at exploring N-substituted 2-phenylethenesulfonamides beyond simple N-aryl derivatives. The chiral center at the α-methylbenzyl carbon enables enantiomeric resolution for stereochemistry–activity relationship studies, a dimension absent in the achiral N-aryl analog [1]. Chemical procurement for library synthesis should prioritize this compound as the core template for generating diverse N-substituted analogs, leveraging the modular sulfonamide linkage for parallel synthesis.

Quote Request

Request a Quote for (E)-N-[1-(3,4-Dichlorophenyl)ethyl]-2-phenylethenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.